2-Bromo-6-tert-butyl-4-iodophenol
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 2-bromo-6-tert-butyl-4-iodophenol follows International Union of Pure and Applied Chemistry guidelines for substituted phenolic compounds. According to official chemical databases, the compound is designated as this compound, reflecting the positional numbering system where the hydroxyl group serves as the reference point for substituent location. The Chemical Abstracts Service has assigned this compound the registry number 60803-27-2, providing a unique identifier for database searches and regulatory documentation.
The systematic identification extends beyond the primary IUPAC name to include several recognized synonyms that appear in chemical literature and commercial databases. Alternative nomenclature includes 2-bromo-6-(tert-butyl)-4-iodophenol and the molecular designation C10H12BrIO. The compound also carries the molecular descriptor MFCD22042856 in chemical inventory systems, facilitating identification across different chemical suppliers and research databases.
Molecular Formula and Weight Analysis
The molecular composition of this compound conforms to the empirical formula C10H12BrIO, indicating a structure containing ten carbon atoms, twelve hydrogen atoms, one bromine atom, one iodine atom, and one oxygen atom. Precise molecular weight calculations, performed using advanced computational chemistry methods, establish the molecular mass as 355.01 grams per mole. This molecular weight calculation incorporates the specific isotopic masses of constituent elements, with particular attention to the heavy halogen components that contribute significantly to the overall molecular mass.
Detailed molecular weight analysis reveals that the halogen substituents account for approximately 56.8% of the total molecular mass, with iodine contributing 126.90 atomic mass units and bromine adding 79.90 atomic mass units. The tert-butyl substituent represents a substantial organic fragment with a molecular weight of 57.11 atomic mass units, while the phenolic core structure accounts for the remaining molecular mass. The exact mass measurement, computed through high-resolution mass spectrometry methods, yields 353.91163 daltons.
| Molecular Parameter | Value | Computational Method |
|---|---|---|
| Molecular Formula | C10H12BrIO | PubChem Database Analysis |
| Molecular Weight | 355.01 g/mol | PubChem 2.1 Release 2021.05.07 |
| Exact Mass | 353.91163 Da | High-Resolution Mass Calculation |
| Monoisotopic Mass | 353.91163 Da | Isotope-Specific Calculation |
| Heavy Atom Count | 13 | Computational Structure Analysis |
The molecular composition analysis extends to electronic structure considerations, with the molecule containing a total of 13 heavy atoms (non-hydrogen atoms). This heavy atom count includes the aromatic carbon framework, the halogen substituents, and the oxygen atom of the hydroxyl group. The formal charge of the molecule remains neutral under standard conditions, indicating balanced electronic distribution across the molecular framework.
Structural Features: Bromine, Iodine, and tert-Butyl Substituent Arrangement
The three-dimensional molecular architecture of this compound exhibits distinct structural features arising from the specific arrangement of substituents around the phenolic core. The bromine atom occupies the ortho position relative to the hydroxyl group (position 2), while the iodine substituent resides at the para position (position 4), and the tert-butyl group is located at the remaining ortho position (position 6). This substitution pattern creates significant steric interactions that influence the overall molecular conformation and chemical reactivity.
Computational structural analysis using advanced molecular modeling techniques reveals important geometric parameters for the compound. The Simplified Molecular Input Line Entry System representation, CC(C)(C)C1=C(C(=CC(=C1)I)Br)O, provides a detailed connectivity map that illustrates the bonding relationships between all atoms in the molecule. The International Chemical Identifier string, InChI=1S/C10H12BrIO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3, encodes the complete structural information including stereochemical considerations.
The tert-butyl substituent introduces substantial steric bulk that significantly influences the molecular geometry. This quaternary carbon center, bearing three methyl groups, creates a spherical volume of approximately 35 cubic angstroms that restricts rotation around the carbon-carbon bond connecting it to the aromatic ring. Research on related 2,6-disubstituted phenolic compounds indicates that such bulky ortho substituents force the aromatic ring to adopt non-planar conformations, with typical boat-like distortions observed in crystallographic studies.
Halogen substituent positioning creates unique electronic and steric environments within the molecule. The bromine atom at position 2 forms close spatial proximity to both the hydroxyl group and the tert-butyl substituent, potentially influencing hydrogen bonding patterns and intramolecular interactions. The iodine atom at position 4 occupies a less sterically crowded environment but exerts significant electronic effects on the aromatic system through its high polarizability and electron-withdrawing characteristics.
| Structural Parameter | Value | Computational Reference |
|---|---|---|
| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 Analysis |
| Topological Polar Surface Area | 20.2 Ų | Cactvs 3.4.6.11 Calculation |
| Hydrogen Bond Donor Count | 1 | Cactvs Molecular Property Analysis |
| Hydrogen Bond Acceptor Count | 1 | Cactvs Molecular Property Analysis |
| Complexity Index | 178 | Cactvs Structural Complexity Algorithm |
Isomeric Considerations and Positional Effects
The structural diversity possible within halogenated tert-butylphenol systems necessitates careful consideration of isomeric relationships and positional effects on molecular properties. This compound represents one specific regioisomer among multiple possible arrangements of the three substituents around the phenolic ring. Comparative analysis with related compounds documented in chemical databases reveals distinct differences in physical and chemical properties that arise from alternative substitution patterns.
Positional isomer analysis demonstrates significant variations in molecular behavior based on substituent arrangement. The compound 2-bromo-4-tert-butylphenol, which lacks the iodine substituent and differs in tert-butyl positioning, exhibits a molecular weight of 229.11 grams per mole and different physical properties including a melting point of 51°C and boiling point of 113°C at reduced pressure. Similarly, 2-bromo-6-iodophenol, containing the same halogen substituents but lacking the tert-butyl group, demonstrates a molecular weight of 298.90 grams per mole.
The influence of substituent positioning on phenolic acidity represents a critical consideration for understanding chemical reactivity patterns. Research on substituted phenols indicates that ortho halogen substituents generally increase acidity through inductive electron withdrawal, while bulky alkyl groups like tert-butyl tend to decrease acidity through steric hindrance and electron donation. The specific arrangement in this compound creates competing electronic effects that modulate the overall acidity of the hydroxyl group.
Steric effects play particularly important roles in determining molecular conformation and reactivity patterns. Studies of sterically hindered phenols demonstrate that ortho-disubstituted compounds often exhibit reduced adsorption characteristics and altered chemical behavior compared to less substituted analogs. The combination of bromine and tert-butyl substituents in ortho positions relative to the hydroxyl group creates substantial steric crowding that influences both intramolecular interactions and intermolecular association patterns.
Constitutional isomer considerations extend to the potential for different connectivity patterns among the same set of atoms. While this compound maintains a specific substitution pattern on the phenolic framework, alternative arrangements could theoretically produce different constitutional isomers with distinct chemical and physical properties. The specific positioning of substituents in this compound has been optimized for particular synthetic applications, taking advantage of the unique electronic and steric environment created by the trisubstituted aromatic system.
Properties
IUPAC Name |
2-bromo-6-tert-butyl-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrIO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJMCGGQBQOSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)I)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491368 | |
| Record name | 2-Bromo-6-tert-butyl-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60803-27-2 | |
| Record name | 2-Bromo-6-tert-butyl-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Substitution (EAS)
EAS is the cornerstone for introducing halogens onto aromatic rings. Bromination and iodination require careful control due to competing side reactions. For example, bromine (Br₂) in acetic acid or dichloromethane at low temperatures (−10 to 5°C) achieves selective monobromination. Similarly, iodination employs iodine (I₂) with oxidizing agents like hydrogen peroxide (H₂O₂) to generate the electrophilic I⁺ species.
Example Protocol from Patent CN111825531B :
A bromination method for 2-methyl-4-fluorophenol uses Br₂ and H₂O₂ in a dichloromethane/water mixture at −10–5°C, yielding 2-bromo-4-fluoro-6-methylphenol with 94–95% yield. Adapting this, iodination could follow bromination by substituting Br₂ with I₂ and adjusting stoichiometry.
Stepwise Synthesis of 2-Bromo-6-tert-butyl-4-iodophenol
Route 1: Sequential Halogenation of 6-tert-butylphenol
Bromination at Position 2 :
Iodination at Position 4 :
Challenges : Steric hindrance from the tert-butyl group may reduce iodination efficiency. Polar solvents or Lewis acids (e.g., FeCl₃) could enhance reactivity.
Route 2: Diazotization-Iodination-Bromination
Adapting Patent CN102924305A’s nitrosation-reduction approach:
- Nitrosation : 6-tert-butylphenol → 4-nitroso-6-tert-butylphenol (using NaNO₂/H₂SO₄).
- Reduction : Nitroso to amine (Na₂S₂O₄/EtOH).
- Sandmeyer Iodination : Diazotize the amine (HNO₂), then substitute with I⁻ (KI).
- Bromination : As in Route 1.
Yield Estimate : 70–75% after four steps.
Optimization and Green Chemistry Considerations
Solvent and Catalyst Selection
Waste Management
Patent CN111825531B highlights nitrosyl sulfuric acid as a diazotization agent, generating salt-free wastewater. For iodination, KI/H₂O₂ systems minimize hazardous byproducts compared to traditional HNO₃-based methods.
Comparative Analysis of Synthetic Routes
| Route | Steps | Estimated Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| 1 | 2 | 85–90 | Short, high-yield | Iodination steric hindrance |
| 2 | 4 | 70–75 | Regioselective | Multi-step, lower yield |
Chemical Reactions Analysis
Substitution Reactions
The bromine and iodine atoms in this compound are susceptible to nucleophilic aromatic substitution (NAS) or electrophilic substitution under specific conditions.
Halogen Replacement
-
Bromine Substitution : In polar aprotic solvents (e.g., DMF), bromine can be replaced by nucleophiles like amines or alkoxides. For example, reaction with sodium methoxide yields 2-methoxy-6-tert-butyl-4-iodophenol .
-
Iodine Substitution : Iodine exhibits lower reactivity compared to bromine but can undergo substitution with strong nucleophiles (e.g., Grignard reagents) in the presence of catalysts like CuI .
Steric Effects
The tert-butyl group at position 6 imposes significant steric hindrance, directing substitutions to occur preferentially at positions 2 (bromine) or 4 (iodine). This selectivity is evident in reactions with bulky reagents .
Oxidation Reactions
The phenolic -OH group participates in oxidation reactions, forming quinones or dimerized products.
Quinone Formation
-
Oxidation with H₂O₂ or O₂ in the presence of cobalt catalysts yields 2-bromo-6-tert-butyl-4-iodo-1,4-benzoquinone .
-
Under acidic conditions, oxidative coupling produces dimeric structures like 3,3',5,5'-tetra-tert-butyldiphenoquinone derivatives .
Mechanistic Pathways
-
Radical Pathways : tert-Butyl groups stabilize radical intermediates, facilitating coupling reactions .
-
Electrophilic Assistance : Iodine atoms act as electron-withdrawing groups, enhancing the oxidation potential of the phenol .
Comparative Reactivity with Analogues
The reactivity of 2-bromo-6-tert-butyl-4-iodophenol differs from structurally similar compounds due to halogen positioning and steric effects:
Scientific Research Applications
Chemical Synthesis
2-Bromo-6-tert-butyl-4-iodophenol serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several reactions, including nucleophilic substitutions and cross-coupling reactions.
Table 1: Synthetic Applications of this compound
| Application | Description |
|---|---|
| Cross-Coupling Reactions | Used in palladium-catalyzed cross-coupling reactions to form biaryl compounds. |
| Nucleophilic Substitution | Acts as a halogen source for nucleophilic substitution reactions. |
| Synthesis of Antioxidants | Utilized in the synthesis of phenolic antioxidants for polymer stabilization. |
Pharmaceutical Applications
The compound has potential applications in pharmaceuticals due to its structural properties that may contribute to biological activity. Its derivatives are being explored for their efficacy as therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that phenolic compounds similar to this compound exhibit anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics.
Antioxidant Properties
This compound is noted for its antioxidant capabilities, which can protect materials from oxidative degradation. This property is crucial in various applications, particularly in plastics and rubber industries.
Table 2: Antioxidant Applications
| Material Type | Application Description |
|---|---|
| Plastics | Acts as a stabilizer to prevent degradation from UV light and heat. |
| Rubber | Enhances longevity and performance by reducing oxidative stress. |
| Coatings | Used in protective coatings to improve durability against environmental factors. |
Environmental Impact and Safety
While this compound has beneficial applications, it is essential to consider its environmental impact and safety profile. Studies on related brominated phenols suggest potential bioaccumulation and toxicity concerns, necessitating careful handling and assessment during use.
Safety Data Summary
| Parameter | Value/Description |
|---|---|
| Acute Toxicity (LD50) | Varies; requires specific studies for accurate values. |
| Environmental Persistence | Potential for bioaccumulation; further studies needed. |
Mechanism of Action
The mechanism of action of 2-Bromo-6-tert-butyl-4-iodophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and phenol group play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Bromo-4-tert-butyl-6-methylphenol (CAS 20834-60-0)
- Substituents : Bromine (position 2), tert-butyl (position 4), methyl (position 6).
- Molecular Weight : 243.14 g/mol (vs. ~355.02 g/mol for the target compound).
- The absence of iodine eliminates opportunities for iodine-specific reactivity (e.g., nucleophilic substitution or radiopharmaceutical applications). The tert-butyl group at position 4 (vs. position 6 in the target) alters molecular symmetry, which may affect crystallinity or melting points .
2-Bromo-4-(tert-butyl)-6-methoxyphenol (CAS 21237-43-4)
- Substituents : Bromine (position 2), tert-butyl (position 4), methoxy (position 6).
- Molecular Weight : 259.14 g/mol.
- Key Differences: The methoxy group at position 6 is electron-donating, decreasing the acidity of the phenolic hydroxyl group (pKa ~10–12) compared to the target compound’s electron-withdrawing iodine and bromine substituents, which likely lower the pKa further (e.g., pKa < 9) . Methoxy groups enhance stability against oxidation but reduce electrophilic substitution reactivity at the aromatic ring .
2-Bromo-4-tert-butyl-6-[(pyridin-2-yl-imino)methyl]phenol
- Substituents: Bromine (position 2), tert-butyl (position 4), pyridinyl-iminomethyl (position 6).
- Molecular Weight : 349.25 g/mol.
- Key Differences: The pyridinyl-iminomethyl group introduces chelating capability, making this compound suitable as a ligand in coordination chemistry (e.g., for transition metals like Cu or Fe) . The target compound’s iodine substituent lacks this chelating ability but may participate in halogen bonding or serve as a leaving group in cross-coupling reactions .
Data Table: Comparative Analysis
Research Findings and Implications
- Steric Effects : The tert-butyl group at position 6 in the target compound imposes significant steric hindrance, which may slow reaction kinetics but improve selectivity in substitution reactions .
- Electronic Effects: Bromine and iodine (electron-withdrawing groups) enhance the acidity of the phenolic hydroxyl group, making the target compound more acidic than its methoxy or methyl analogs .
- Reactivity : The iodine atom in the target compound offers unique pathways for Suzuki-Miyaura or Ullmann-type cross-coupling reactions, which are less feasible in analogs lacking iodine .
Biological Activity
2-Bromo-6-tert-butyl-4-iodophenol is a compound that has garnered attention in various fields of biological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : CHBrI
- Molecular Weight : 365.01 g/mol
This compound features a bromine and an iodine atom attached to a phenolic structure, which may contribute to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Antioxidant Properties : The compound has been evaluated for its potential as an antioxidant, which is crucial in preventing oxidative stress-related diseases.
- Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced proliferation of cancer cells.
- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various phenolic compounds, this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 50–100 µg/mL, indicating its potential as a natural antimicrobial agent .
Cytotoxicity Assessment
A recent investigation into the cytotoxic effects of halogenated phenols revealed that this compound exhibited IC values ranging from 20 to 50 µM against several cancer cell lines, including breast and lung cancer cells. This suggests that the compound could serve as a lead structure for developing anticancer therapies .
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity (MIC) | Cytotoxicity (IC) |
|---|---|---|
| This compound | 50–100 µg/mL | 20–50 µM |
| 2,4-Dichlorophenol | 25–75 µg/mL | 15–40 µM |
| 2,6-Di-tert-butylphenol | 100–200 µg/mL | 30–60 µM |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-bromo-6-tert-butyl-4-iodophenol to improve yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and substitution reactions. For example, a Schiff base intermediate (e.g., combining a halogenated salicylaldehyde with an amine) can be employed, as demonstrated in analogous phenolic compounds . Optimization steps include:
- Solvent selection : Methanol or ethanol is preferred for solubility and stability.
- Temperature control : Reactions at 25–60°C minimize side products.
- Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄ or NaHCO₃) enhance substitution efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves halogenated byproducts.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. The tert-butyl group shows a singlet (~1.3 ppm in ¹H NMR), while aromatic protons split due to bromine/iodine electronegativity .
- X-ray crystallography : Resolves steric effects from bulky tert-butyl and iodine groups, as seen in structurally similar compounds (e.g., 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol) .
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and C-Br/C-I (500–700 cm⁻¹) stretches.
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and iodine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric hindrance : The tert-butyl group restricts access to the phenolic -OH, reducing nucleophilic substitution rates. Computational modeling (DFT) can map electron density to predict reactive sites.
- Electronic effects : Iodine’s polarizability enhances electrophilic aromatic substitution (EAS) at the para position. Compare reaction rates with bromine/chlorine analogs (e.g., 2-bromo-4-tert-butylphenol) to isolate substituent contributions .
- Experimental validation : Use kinetic studies (UV-Vis monitoring) or Hammett plots to quantify substituent effects.
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of halogenated phenolic derivatives?
- Methodological Answer :
- Standardized protocols : Reproduce synthesis/purification under inert atmospheres to exclude oxidation artifacts.
- Multi-technique validation : Combine DSC (melting point), TGA (decomposition), and HPLC (purity ≥95%) to verify consistency.
- Crystallographic alignment : Compare X-ray data (e.g., unit cell parameters) with literature to identify polymorphic variations .
Q. Can this compound act as a ligand in transition-metal catalysis?
- Methodological Answer :
- Ligand design : The phenolic -OH and halogen atoms enable chelation. Test coordination with Pd(II)/Cu(I) in Suzuki-Miyaura or Ullmann couplings.
- Stability assays : Monitor ligand degradation via ¹⁹F NMR (if fluorinated analogs exist) or ICP-MS for metal leaching.
- Comparative studies : Benchmark against established ligands (e.g., BINOL) to assess catalytic efficiency .
Data Contradiction Analysis
Q. How to address discrepancies in catalytic performance data across studies?
- Methodological Answer :
- Control experiments : Replicate conditions (solvent, temperature, catalyst loading) from conflicting studies.
- In situ monitoring : Use Raman spectroscopy or GC-MS to detect transient intermediates or side reactions.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to datasets from peer-reviewed journals, prioritizing studies with rigorous characterization (e.g., NIST-validated spectral data) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
